molecular formula C27H46O3 B3044072 7beta,25-Dihydroxycholesterol CAS No. 64907-21-7

7beta,25-Dihydroxycholesterol

Cat. No.: B3044072
CAS No.: 64907-21-7
M. Wt: 418.7 g/mol
InChI Key: BQMSKLCEWBSPPY-CGSQRZAOSA-N
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Description

7beta, 25-Dihydroxycholesterol is a sterol compound that plays a crucial role in various biological processes. It is a derivative of cholesterol and is classified as an oxysterol. Oxysterols are oxidized forms of cholesterol or its precursors and are involved in numerous physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7beta, 25-dihydroxycholesterol typically involves the hydroxylation of cholesterol at specific positions. One common method is the enzymatic or non-enzymatic oxidation of cholesterol to produce 7beta-hydroxycholesterol, followed by further hydroxylation to yield 7beta, 25-dihydroxycholesterol . The reaction conditions often include the use of specific enzymes such as cytochrome P450 family members, which facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of 7beta, 25-dihydroxycholesterol may involve large-scale enzymatic processes using bioreactors. These processes are optimized for high yield and purity, often involving the use of genetically engineered microorganisms that express the necessary enzymes for hydroxylation .

Mechanism of Action

The mechanism of action of 7beta, 25-dihydroxycholesterol involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMSKLCEWBSPPY-CGSQRZAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7beta,25-Dihydroxycholesterol
Reactant of Route 2
7beta,25-Dihydroxycholesterol
Reactant of Route 3
7beta,25-Dihydroxycholesterol
Reactant of Route 4
7beta,25-Dihydroxycholesterol
Reactant of Route 5
7beta,25-Dihydroxycholesterol
Reactant of Route 6
7beta,25-Dihydroxycholesterol

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